2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting intermediate is then subjected to a series of alkylation reactions under phase transfer catalysis conditions to introduce the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the spirocyclic structure.
Imidazo[4,5-c]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and specificity for certain molecular targets .
Properties
IUPAC Name |
3-methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-22-17-16(8-5-9-20-17)21-18(22)23-12-19(13-23)10-15(11-19)14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGSSNCTIUVHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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